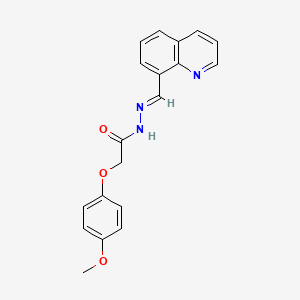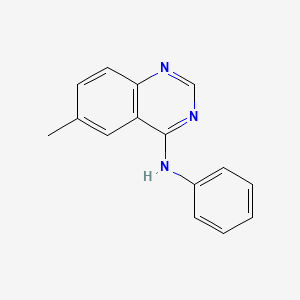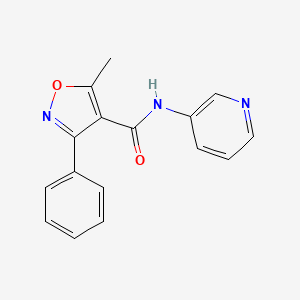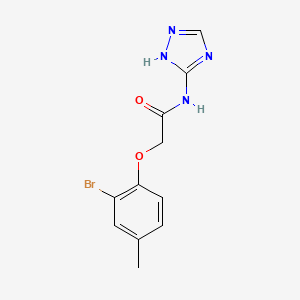
2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation of aldehydes with acetohydrazides in a suitable solvent like methanol. For instance, compounds with similar structures have been synthesized by reacting chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, leading to Schiff-base compounds characterized by X-ray diffraction, NMR, and IR spectroscopy (Li Jia-ming, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(4-Methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide has been elucidated using techniques like X-ray crystallography. These structures often feature significant dihedral angles between aromatic rings, indicative of their spatial arrangement and potential intermolecular interactions. Such compounds can form one-dimensional chain structures through hydrogen bonding, contributing to their crystalline nature (Li Jia-ming, 2009).
Scientific Research Applications
Nonlinear Optical Properties
A study by Naseema et al. (2010) focused on the nonlinear optical properties of certain hydrazones, including compounds similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their research indicated that these compounds are promising for optical device applications like optical limiters and optical switches due to their effective optical power limiting behavior and other nonlinear optical parameters (Naseema et al., 2010).
Synthesis of Quinoline Derivatives
In 2001, Quideau et al. presented a methodology for synthesizing indole and quinoline derivatives, starting from nitrogen-tethered 2-methoxyphenols, which could be related to the chemical structure of the compound . This method holds potential for synthesizing complex alkaloid skeletons (Quideau et al., 2001).
Anticonvulsant Properties
Alswah et al. (2013) explored the anticonvulsant properties of novel quinoxaline derivatives, including a compound structurally related to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their findings suggest these compounds could be potential candidates for developing new anticonvulsant agents (Alswah et al., 2013).
Structural Studies
Karmakar et al. (2009) investigated the crystal structure of compounds including N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, which is closely related to the compound . Their study provides insights into the structural aspects of these compounds, which could be relevant for various chemical applications (Karmakar et al., 2009).
Corrosion Inhibition
Yadav et al. (2015) researched the application of acetohydrazides, including compounds structurally similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, in corrosion inhibition of mild steel in acidic mediums. Their findings highlight the effectiveness of these compounds in protecting metals against corrosion (Yadav et al., 2015).
Anti-Mycobacterial Agents
Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis. This research suggests the potential of similar compounds, including 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, as anti-mycobacterial agents (Yar et al., 2006).
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONWJYQGFEVNW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)
![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)


![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)


![4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559566.png)